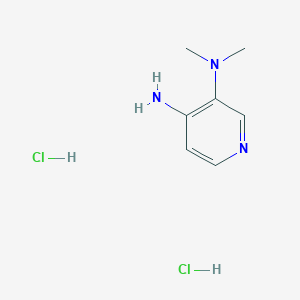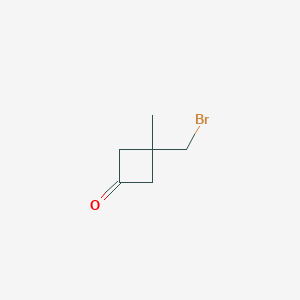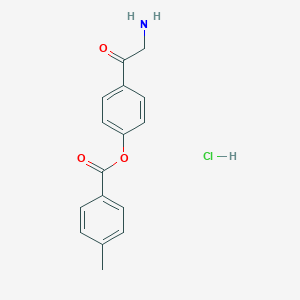
4-(2-Aminoacetyl)phenyl4-methylbenzoatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride is a chemical compound with the molecular formula C16H16ClNO3 and a molecular weight of 305.76 g/mol . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride typically involves the reaction of 4-methylbenzoic acid with 4-(2-aminoacetyl)phenol in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester linkage. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of 4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-aminoacetyl)phenyl benzoate
- 4-(2-aminoacetyl)phenyl 4-chlorobenzoate
- 4-(2-aminoacetyl)phenyl 4-nitrobenzoate
Uniqueness
4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C16H16ClNO3 |
|---|---|
Molekulargewicht |
305.75 g/mol |
IUPAC-Name |
[4-(2-aminoacetyl)phenyl] 4-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C16H15NO3.ClH/c1-11-2-4-13(5-3-11)16(19)20-14-8-6-12(7-9-14)15(18)10-17;/h2-9H,10,17H2,1H3;1H |
InChI-Schlüssel |
NLIWUIIDTMTQDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B13515374.png)
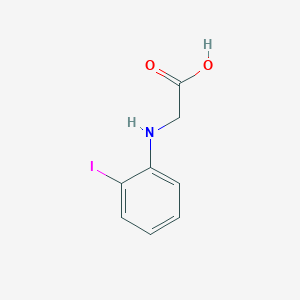

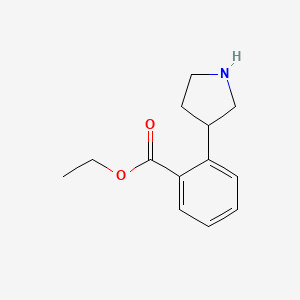
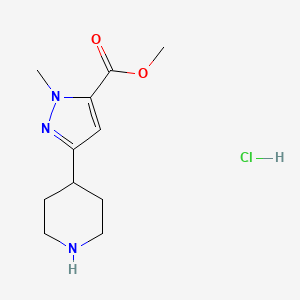
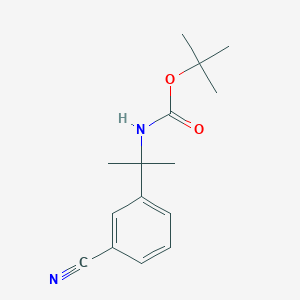
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile](/img/structure/B13515428.png)
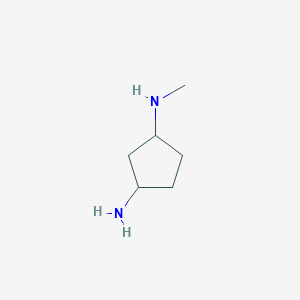
![4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride](/img/structure/B13515433.png)
![n-[(Benzyloxy)carbonyl]-s-methylcysteine](/img/structure/B13515441.png)
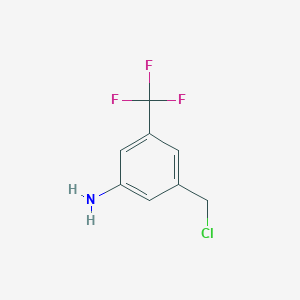
![(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515456.png)
